2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Description
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C25H23N3O2S and its molecular weight is 429.54. The purity is usually 95%.
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Biological Activity
2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound notable for its diverse biological activities. The compound features a unique structural framework that includes an imidazole ring, a thioether linkage, and an acetamide moiety, contributing to its potential in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C19H19N3O2S with a molecular weight of approximately 353.4 g/mol. The structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C19H19N3O2S |
Molecular Weight | 353.4 g/mol |
CAS Number | 1207045-45-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The imidazole ring allows for interactions with enzymes and receptors, while the thioacetamide moiety can undergo metabolic transformations, leading to the formation of active metabolites. This dual functionality enhances its potential therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been shown to target specific enzymes involved in tumor growth.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains, indicating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : In vitro studies have suggested that the compound may reduce inflammation markers, making it a candidate for inflammatory disease treatment.
Case Studies and Research Findings
Several studies have explored the biological activities of related imidazole derivatives, providing insights into the potential efficacy of this compound:
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the imidazole ring and the acetamide group significantly influence the biological activity of the compound. For example, the presence of methoxy groups enhances lipophilicity and may improve cellular uptake, thereby increasing potency against cancer cells.
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-18-8-6-7-11-22(18)28-23(19-12-14-21(30-2)15-13-19)16-26-25(28)31-17-24(29)27-20-9-4-3-5-10-20/h3-16H,17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOHUNAVJAANRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.